7-bromo-1H-indol-2-amine
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Overview
Description
7-Bromo-1H-indol-2-amine is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a bromine atom at the seventh position and an amino group at the second position on the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H-indol-2-amine typically involves the bromination of 1H-indol-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1H-indol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Various substituted indoles.
Oxidation: Nitro-indoles.
Reduction: Amino-indoles.
Coupling: Biaryl compounds.
Scientific Research Applications
7-Bromo-1H-indol-2-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-1H-indol-2-amine involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Indol-2-amine: Lacks the bromine substituent.
7-Chloro-1H-indol-2-amine: Contains a chlorine atom instead of bromine.
7-Fluoro-1H-indol-2-amine: Contains a fluorine atom instead of bromine.
Uniqueness
7-Bromo-1H-indol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7BrN2 |
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Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-1H-indol-2-amine |
InChI |
InChI=1S/C8H7BrN2/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H,10H2 |
InChI Key |
JRRWRCCFMXGVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2)N |
Origin of Product |
United States |
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